Cas no 20001-65-4 (1-chloro-4-(1-chloroethyl)benzene)
1-chloro-4-(1-chloroethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-chloro-4-(1-chloroethyl)-
- 1-chloro-4-(1-chloroethyl)benzene
- BS-52469
- DTXSID90450398
- 20001-65-4
- NOCHRVHWICTPLG-UHFFFAOYSA-N
- 1-Chloro-1-(4-chlorophenyl)ethane
- 1-(4-chlorophenyl)ethylchloride
- SCHEMBL678428
- AKOS009235223
- STL301884
- EN300-100783
- E84585
-
- Inchi: 1S/C8H8Cl2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3
- InChI Key: NOCHRVHWICTPLG-UHFFFAOYSA-N
- SMILES: ClC(C)C1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 174.00044
- Monoisotopic Mass: 174.0003056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 95.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1-chloro-4-(1-chloroethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611413-10mg |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611413-50mg |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C611413-100mg |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Chemenu | CM460374-100mg |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 95%+ | 100mg |
$256 | 2022-06-12 | |
| Chemenu | CM460374-250mg |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 95%+ | 250mg |
$353 | 2022-06-12 | |
| Chemenu | CM460374-500mg |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 95%+ | 500mg |
$648 | 2022-06-12 | |
| Chemenu | CM460374-1g |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 95%+ | 1g |
$822 | 2022-06-12 | |
| Enamine | EN300-100783-0.05g |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 95% | 0.05g |
$155.0 | 2023-10-28 | |
| Enamine | EN300-100783-0.1g |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 95% | 0.1g |
$232.0 | 2023-10-28 | |
| Enamine | EN300-100783-0.25g |
1-chloro-4-(1-chloroethyl)benzene |
20001-65-4 | 95% | 0.25g |
$331.0 | 2023-10-28 |
1-chloro-4-(1-chloroethyl)benzene Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1-chloro-4-(1-chloroethyl)benzene
Professional Introduction to 1-chloro-4-(1-chloroethyl)benzene (CAS No. 20001-65-4)
1-chloro-4-(1-chloroethyl)benzene, with the chemical formula C₈H₈Cl₂, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 20001-65-4, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The presence of two chlorine atoms and an ethyl group attached to a benzene ring imparts distinct reactivity, making it a valuable intermediate in various chemical syntheses.
The molecular structure of 1-chloro-4-(1-chloroethyl)benzene consists of a benzene core substituted with two chloro groups at the 1 and 4 positions, and a 1-chloroethyl group at the 4-position. This arrangement creates a highly reactive system, enabling participation in nucleophilic aromatic substitution reactions, cross-coupling reactions, and other transformations that are pivotal in modern synthetic methodologies. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the aromatic ring, facilitating further functionalization.
In recent years, research has highlighted the utility of 1-chloro-4-(1-chloroethyl)benzene as a building block in the synthesis of more complex molecules. Its incorporation into heterocyclic frameworks has been explored for the development of novel pharmaceuticals. For instance, studies have demonstrated its role in constructing benzodiazepine derivatives, which are known for their anxiolytic and sedative properties. The ability to introduce additional functional groups at specific positions on the benzene ring allows for fine-tuning of biological activity, making this compound a versatile tool in medicinal chemistry.
The reactivity of 1-chloro-4-(1-chloroethyl)benzene also makes it a candidate for applications in material science. Researchers have investigated its potential use in polymer chemistry, where it can serve as a monomer or cross-linking agent. The chlorine atoms provide sites for further polymerization reactions, enabling the creation of polymers with tailored properties such as enhanced thermal stability or biodegradability. These advancements underscore the broad applicability of this compound beyond traditional pharmaceuticals.
Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for 1-chloro-4-(1-chloroethyl)benzene. Researchers are exploring catalytic methods that minimize waste and reduce energy consumption. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce new substituents efficiently. Such innovations align with global efforts to develop environmentally friendly chemical processes, ensuring that the production of this compound remains viable while adhering to ecological standards.
The pharmacological potential of derivatives of 1-chloro-4-(1-chloroethyl)benzene continues to be an area of active investigation. Studies have indicated that modifications to the ethyl group or additional functionalization can lead to compounds with improved pharmacokinetic profiles. This includes enhanced solubility or reduced toxicity, which are critical factors in drug development. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify promising analogs for further testing.
In conclusion, 1-chloro-4-(1-chloroethyl)benzene (CAS No. 20001-65-4) represents a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structural features enable diverse chemical transformations, making it indispensable in synthetic organic chemistry and pharmaceutical synthesis. As methodologies evolve towards greater efficiency and sustainability, this compound will continue to play a crucial role in advancing chemical science and developing innovative solutions across multiple disciplines.
20001-65-4 (1-chloro-4-(1-chloroethyl)benzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)